molecular formula C14H18N2O3 B181019 [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid CAS No. 1039559-08-4

[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid

Cat. No. B181019
M. Wt: 262.3 g/mol
InChI Key: JFUFURNMLIXMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid” is a synthetic compound . Its empirical formula is C14H18N2O3, and its molecular weight is 262.30 .


Molecular Structure Analysis

The SMILES string of “[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid” is O=C1C(CC(O)=O)N(CCN1)CC2=CC=C©C=C2 . The InChI is 1S/C14H18N2O3/c1-10-2-4-11(5-3-10)9-16-7-6-15-14(19)12(16)8-13(17)18/h2-5,12H,6-9H2,1H3,(H,15,19)(H,17,18) .


Physical And Chemical Properties Analysis

“[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid” is a solid compound . Its molecular weight is 262.30 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-2-4-11(5-3-10)9-16-7-6-15-14(19)12(16)8-13(17)18/h2-5,12H,6-9H2,1H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUFURNMLIXMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388171
Record name [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid

CAS RN

1039559-08-4
Record name [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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